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(1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol

Cat. No.: B1287580
CAS No.: 64182-20-3
M. Wt: 157.13 g/mol
InChI Key: NHCXNPSBOVMFKR-UHFFFAOYSA-N
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Description

Contextualization of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered aromatic ring containing two adjacent nitrogen atoms, stands as a cornerstone of modern heterocyclic chemistry. nih.govmdpi.com These heterocycles are the subject of extensive research due to their unique structural and electronic properties. acrhem.orgnih.gov The pyrazole ring is a π-excessive system, making it susceptible to electrophilic substitution, primarily at the 4-position. mdpi.com The presence of a pyrrole-like nitrogen atom (N1) and a pyridine-like nitrogen atom (N2) imparts both acidic and basic characteristics, allowing for diverse chemical reactivity. acrhem.org This versatility has established pyrazole and its derivatives as crucial components in fields ranging from materials science to agrochemicals and pharmaceuticals. nih.govmdpi.comnih.gov

Significance of Pyrazole Derivatives as Versatile Chemical Scaffolds in Academic Inquiry

The pyrazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.gov This has led to the development of numerous pyrazole-containing drugs with a wide spectrum of pharmacological activities. researchgate.net The structural rigidity and aromatic stability of the pyrazole ring, combined with its capacity for substitution at multiple positions, allow for the precise spatial arrangement of functional groups. This tunability is essential for optimizing molecular interactions in drug design and catalysis. nih.govresearchgate.net Consequently, pyrazole derivatives are extensively studied as foundational structures for creating complex molecules with tailored properties. researchgate.net

Specific Importance of Substituted Pyrazoles in Heterocyclic Synthesis and Derivatization

Substituted pyrazoles are fundamental building blocks in organic synthesis. mdpi.comnih.gov The functionalization of the pyrazole ring is a well-established field, with numerous methods available for introducing a wide variety of substituents. nih.gov For instance, the Vilsmeier-Haack reaction is a common method for introducing a formyl (carbaldehyde) group at the C4 position of the pyrazole ring, creating key intermediates like pyrazole-4-carbaldehydes. nih.govumich.eduresearchgate.net These aldehydes can then be readily converted into other functional groups; for example, they can be reduced to form hydroxymethyl (methanol) derivatives or oxidized to carboxylic acids. umich.edu This strategic derivatization makes substituted pyrazoles invaluable precursors for constructing more complex fused heterocyclic systems and other novel molecular architectures. nih.govresearchgate.net

Overview of (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol as a Distinct Research Compound

This compound is a distinct, substituted pyrazole derivative. Its structure is characterized by a pyrazole core with a methyl group on the N1 nitrogen, a strongly electron-withdrawing nitro group at the C3 position, and a hydroxymethyl (methanol) group at the C4 position. While extensive, detailed research publications focusing specifically on this compound are not prominent in the literature, its structure suggests its role as a specialized chemical intermediate.

The synthesis of this compound can be logically inferred from established pyrazole chemistry. A plausible synthetic route involves the Vilsmeier-Haack formylation of a suitable N-methylated phenylhydrazone to create 1-methyl-3-nitro-1H-pyrazole-4-carbaldehyde, followed by the selective reduction of the aldehyde group to the corresponding primary alcohol. umich.edusemanticscholar.org The presence of both a nitro group and a reactive alcohol function on the same pyrazole scaffold makes it a potentially valuable, bifunctional building block for synthesizing more complex molecules.

Physicochemical Data for this compound
PropertyValue
Molecular FormulaC₅H₇N₃O₃
Molecular Weight157.13 g/mol
IUPAC NameThis compound
CAS Number64182-20-3 molbase.com

Scope and Objectives of Research on this Specific Pyrazole Methanol (B129727)

Given the limited specific research on this compound, its potential research scope must be extrapolated from the known chemistry of its functional components.

Intermediate for Energetic Materials: Nitropyrazoles are a well-studied class of energetic materials due to their high nitrogen content, density, and thermal stability. mdpi.comresearchgate.net The title compound could serve as a precursor for developing novel energetic compounds. The methanol group could be used as a handle to link the nitropyrazole core to other energy-rich moieties, potentially creating new melt-cast explosives or propellants. mdpi.com

Scaffold for Medicinal Chemistry: The pyrazole core is a proven pharmacophore. The methanol group offers a reactive site for further chemical modification, such as esterification or etherification, to synthesize a library of new derivatives. These derivatives could then be screened for various biological activities, leveraging the known bioactivity of the pyrazole scaffold.

Precursor in Heterocyclic Synthesis: The compound is a functionalized building block. The methanol group can be oxidized to an aldehyde or carboxylic acid, providing entry into a different set of chemical reactions for building more elaborate heterocyclic systems, such as fused pyrazoles. umich.edu

The primary objective of research involving this compound would likely be to utilize it as a versatile intermediate, exploiting its distinct functional groups to synthesize new molecules for evaluation in materials science, medicinal chemistry, or synthetic methodology development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O3 B1287580 (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol CAS No. 64182-20-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methyl-3-nitropyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-7-2-4(3-9)5(6-7)8(10)11/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCXNPSBOVMFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Theoretical Investigations of 1 Methyl 3 Nitro 1h Pyrazol 4 Yl Methanol and Its Analogs

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been widely applied to study nitropyrazole derivatives, yielding reliable predictions of their geometries, electronic properties, and reactivity. energetic-materials.org.cn

A fundamental step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. youtube.com For nitropyrazole derivatives, methods like B3LYP combined with basis sets such as 6-311G(d,p) are commonly used to calculate optimized geometries. energetic-materials.org.cn The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum on the potential energy surface. energetic-materials.org.cn

For illustrative purposes, the table below presents theoretically calculated bond lengths for a representative pyrazole (B372694) derivative, showcasing the typical data obtained from geometry optimization.

Table 1: Illustrative Calculated Bond Lengths for a Pyrazole Derivative

BondCalculated Bond Length (Å)
N–N (pyrazole ring)1.372 - 1.381
C=N (pyrazole ring)1.298 - 1.300
C–N (pyrazole ring)1.479 - 1.490

Data derived from studies on similar pyrazole compounds. nih.gov

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this analysis. youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap suggests the molecule is more reactive. nih.gov For nitropyrazole derivatives, the presence of the electron-withdrawing nitro group typically lowers the LUMO energy, influencing the molecule's electronic behavior. jcsp.org.pk

Charge distribution analysis, often performed using methods like Mulliken population analysis, calculates the partial atomic charges on each atom in the molecule. This helps to identify electron-rich and electron-poor regions, providing further insight into the molecule's reactivity and intermolecular interactions. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for Pyrazole Analogs

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Pyrazole-Carboxamide Analog 1-6.51-1.624.89
Pyrazole-Carboxamide Analog 2-6.23-2.014.22

Data derived from studies on pyrazole-carboxamide compounds, illustrating typical energy values. jcsp.org.pk

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov MESP maps are plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.netresearchgate.net

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.netresearchgate.net

Green and yellow regions represent intermediate or neutral potential.

For a molecule like (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol, MESP analysis would likely show negative potential (red) around the oxygen atoms of the nitro and hydroxyl groups, as well as the pyridine-like nitrogen of the pyrazole ring, identifying them as centers for electrophilic interaction. researchgate.netmdpi.com Positive potential (blue) would be expected around the hydroxyl hydrogen, indicating its acidic nature.

Spectroscopic Property Predictions

Computational methods are extensively used to predict spectroscopic properties, which aids in the interpretation of experimental data and structural confirmation.

Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. By computing the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. acrhem.org These calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). derpharmachemica.com

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve agreement with experimental data, these frequencies are commonly scaled by an empirical scaling factor. derpharmachemica.com The analysis of the vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of particular functional groups. mdpi.com For nitropyrazoles, key vibrational modes include the N-O stretching of the nitro group, O-H stretching of the methanol (B129727) group, C-H stretching of the methyl group and pyrazole ring, and various ring vibrations. acrhem.org

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Pyrazole Derivative

Vibrational ModeCalculated Frequency (Scaled)Experimental Frequency
Aromatic C-H Stretch30623061
CH₃ Asymmetric Stretch29982993
N=N Stretch (Azo group)14281427
C-N Stretch11691172

Data derived from a study on an azo-substituted pyrazole, demonstrating the correlation between theoretical and experimental values. derpharmachemica.com

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. researchgate.netimist.ma These calculations provide theoretical ¹H and ¹³C chemical shifts that can be directly compared with experimental spectra.

The calculated absolute shielding values (σ) are converted to chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. imist.maresearchgate.net δ_iso = σ_ref - σ_iso

The accuracy of GIAO calculations allows for the confident assignment of NMR signals, distinguishing between different isomers, and understanding the effects of substituents on the electronic environment of the nuclei. researchgate.netresearchgate.net

Table 4: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for Pyrazole

Carbon AtomCalculated Chemical Shift (δ)Experimental Chemical Shift (δ)
C3/C5134.7134.7
C4105.7105.9

Data derived from a study on the parent pyrazole molecule, showing excellent agreement between theory and experiment. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectra

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the electronic absorption spectra of pyrazole derivatives. researchgate.netresearchgate.net These calculations help elucidate the nature of electronic transitions within the molecule. For nitro-substituted pyrazoles and related compounds, the UV-Vis spectra are characterized by specific bands that arise from transitions involving frontier molecular orbitals. qnl.qa

The introduction of a nitro group, as seen in this compound, is known to cause the appearance of new bands in the visible region of the spectrum, which are often sensitive to solvent polarity. qnl.qa This phenomenon, known as solvatochromism, can be investigated computationally using implicit solvation models like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM). qnl.qa Theoretical calculations for analogous compounds have successfully benchmarked simulated spectra against experimental data, confirming that substituents like the nitro group can induce intramolecular charge transfer, leading to distinct spectral features. qnl.qa The analysis of molecular orbitals reveals that these features correspond to transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), with the energy gap influencing the absorption wavelength. researchgate.netqnl.qa

Table 1: Representative Electronic Transitions in Pyrazole Derivatives

Compound Class Transition Type Typical λmax (nm) Computational Method
1,3,5-Triaryl-2-pyrazolines π → π* 350-370 TD-DFT
Nitro-substituted Pyridocoumarins Intramolecular Charge Transfer (ICT) 400-430 TD-DFT/CAM-B3LYP
Phenylaminopyrazole Derivatives π → π* 250-350 TD-DFT/CAM-B3LYP

Note: This table contains representative data for analogous compounds to illustrate typical findings.

Reactivity and Stability Assessments

Global and Local Reactivity Descriptors

Density Functional Theory (DFT) is a powerful tool for calculating global and local reactivity descriptors that provide insight into the chemical behavior of molecules. researchgate.netresearchgate.net These descriptors are derived from the energies of the frontier molecular orbitals, HOMO and LUMO, based on Koopmans' theorem. researchgate.net For pyrazole derivatives, these calculations help to understand the relationship between structure, stability, and reactivity. researchgate.net

Key global reactivity descriptors include:

Energy Gap (ΔE): The difference between LUMO and HOMO energies, indicating the molecule's reactivity. A smaller gap suggests higher reactivity. nih.gov

Chemical Hardness (η): Measures resistance to change in electron distribution.

Electronegativity (χ): Describes the power of an atom to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Higher values of chemical potential and electrophilicity suggest better candidacy as biological agents. bohrium.com

Molecular Electrostatic Potential (MEP) maps are also computed to identify reactive sites. researchgate.net For nitropyrazole analogs, MEP analysis indicates that nitro groups often represent centers for electrophilic attack. nih.gov These computational tools reveal that the positioning of substituents significantly influences the compound's chemical behavior. nih.gov

Table 2: Calculated Global Reactivity Descriptors for a Pyrazole Derivative Analog

Parameter Value
HOMO Energy -6.21 eV
LUMO Energy -1.96 eV
Energy Gap (ΔE) 4.25 eV
Ionization Potential 6.21 eV
Electron Affinity 1.96 eV
Electronegativity (χ) 4.08 eV
Chemical Hardness (η) 2.12 eV
Chemical Softness (S) 0.23 eV⁻¹
Electrophilicity Index (ω) 3.93 eV

Data derived from a representative 1,5-benzodiazepine derivative for illustrative purposes. researchgate.net

Thermodynamic Parameter Computations

The stability of energetic materials like nitropyrazoles is a critical parameter that can be assessed through thermodynamic computations. The standard enthalpies of formation (ΔHf°) are a key measure of a compound's energy content. For a series of 1-(2,2-bis(methoxy-NNO-azoxy)ethyl) nitropyrazole derivatives, experimental ΔHf° values were determined and used to derive group contribution values for computational predictions. researchgate.net

Computer modeling is also employed to investigate thermal decomposition mechanisms. researchgate.net By calculating the activation energies (Ea) for various potential reaction pathways using DFT methods, the most likely decomposition routes can be identified. For polynitropyrazoles, studies have shown that decomposition can be initiated by intramolecular regrouping to form aci-nitropyrazole intermediates, with calculated activation barriers indicating the relative thermal stability of different isomers. researchgate.net These theoretical predictions are crucial for understanding the structure-thermal stability relationships in this class of compounds. researchgate.net

Nonlinear Optical (NLO) Properties Calculations

Organic molecules with delocalized π-electron systems, such as pyrazole derivatives, are of significant interest for their potential applications in nonlinear optics (NLO). tcichemicals.com Computational chemistry, particularly DFT, is widely used to predict the NLO properties of these materials by calculating the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β₀). nih.govresearchgate.net

The magnitude of the molecular hyperpolarizability is a key indicator of NLO activity. nih.gov Studies on various pyrazole derivatives have shown that they can possess promising NLO properties. researchgate.net The presence of electron-donating and electron-accepting groups, such as the nitro group in this compound, can enhance NLO response. nih.gov Calculations for pyrazole-based compounds have yielded hyperpolarizability values significantly greater than that of urea, a standard reference material for NLO applications, suggesting their potential as candidate NLO materials. nih.gov

Table 3: Calculated NLO Properties for Pyrazole Derivative Analogs

Compound Dipole Moment (μ) (Debye) Mean Polarizability (α₀) (esu) First Hyperpolarizability (β₀) (esu)
Phenyl tagged pyrazole-benzoxadiazole 4.3785 - 1.39 x 10⁻³⁰
(4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M1) 6.56 - 5.21 x 10⁻³⁰
(4-fluorophenyl)[3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M2) 8.01 - 7.26 x 10⁻³⁰

Data from representative pyrazole derivatives to illustrate typical NLO property values. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activities. wikipedia.orgijpsr.com For pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict various biological effects, including anticancer and antioxidant activities. nih.govresearchgate.netnih.gov

QSAR models are built using a set of "predictor" variables, which can be physicochemical properties or theoretical molecular descriptors, and a "response" variable, which is the biological activity. wikipedia.org In studies of pyrazole analogs, 3D-QSAR analyses like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have successfully identified molecular properties that have the highest impact on antitumor activity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent therapeutic agents. nih.gov The development of reliable QSAR models is a cost-effective tool in drug discovery, reducing the need for extensive animal testing. mdpi.comnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), enabling the prediction of binding affinity and interaction patterns. eurasianjournals.com This technique is extensively used to study pyrazole derivatives as potential inhibitors of various biological targets. researchgate.netnih.gov

Docking studies using software like AutoDock have been employed to investigate the interactions of pyrazole compounds with enzymes such as receptor tyrosine kinases, protein kinases, and carbonic anhydrases. researchgate.netnih.govnih.gov The results of these simulations provide detailed insights into the binding mode, including key hydrogen bonds and other non-covalent interactions with amino acid residues in the active site of the target protein. nih.govmdpi.com The calculated binding energy from these simulations often correlates with experimentally determined inhibitory activity, making molecular docking a valuable tool for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological evaluation. ijpbs.comekb.eg For many pyrazole derivatives, docking studies have revealed minimum binding energies and favorable interactions within the binding pockets of protein targets, identifying them as potential inhibitors for various diseases. researchgate.netnih.gov

In Vitro Biological Activity and Mechanistic Studies of 1 Methyl 3 Nitro 1h Pyrazol 4 Yl Methanol and Its Derivatives

Antimicrobial Activity Investigations

Derivatives of pyrazole (B372694) are recognized for their significant antimicrobial properties, which have been investigated against a wide spectrum of pathogens, including bacteria, fungi, and mycobacteria. nih.govnih.govnih.gov

Pyrazole derivatives have shown considerable efficacy against both Gram-positive and Gram-negative bacteria. nih.govekb.eg Research into various substituted pyrazoles has identified compounds with potent antibacterial activity, sometimes comparable or superior to standard antibiotics. nih.gov For instance, certain pyrazole analogues have demonstrated high activity against Escherichia coli (Gram-negative) and Streptococcus epidermidis (Gram-positive) with Minimum Inhibitory Concentration (MIC) values as low as 0.25 μg/mL. nih.gov Other studies have reported on imidazo-pyridine substituted pyrazole derivatives that act as broad-spectrum antibacterial agents, proving more effective than ciprofloxacin (B1669076) in vitro against several bacterial strains. nih.gov Similarly, N-(trifluoromethylphenyl) derivatives have been identified as potent inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values as low as 0.78 μg/ml. nih.gov The nitroaromatic derivatives of pyrazole have also been noted for their antimicrobial activity against pathogens like Pseudomonas aeruginosa. meddocsonline.org

Compound/Derivative ClassBacterial StrainMIC (μg/mL)Reference
Pyrazole Derivative (Compound 3)Escherichia coli (Gram-negative)0.25 nih.gov
Pyrazole Derivative (Compound 4)Streptococcus epidermidis (Gram-positive)0.25 nih.gov
N-(trifluoromethylphenyl) DerivativeMRSA strains (Gram-positive)0.78 nih.gov
Pyrazole-Thiazole HybridsS. aureus, Klebsiella planticola1.9 - 3.9 nih.gov
Thiazolidinone-clubbed PyrazolesEscherichia coli (Gram-negative)16 nih.gov
(Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-oneGeneral Antibacterial32 meddocsonline.org

The antifungal potential of pyrazole derivatives has been established against various fungal pathogens. tsijournals.com Studies have shown that specific synthesized pyrazole compounds can be highly active against fungi such as Aspergillus niger, with one derivative exhibiting an MIC of 1 μg/mL, which is comparable to the standard antifungal agent Clotrimazole. nih.gov Furthermore, certain pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have demonstrated good inhibitory effects on Candida tropicalis, Candida parapsilosis, and Candida glabrata strains. meddocsonline.org The inclusion of a nitrofuran moiety in tetrasubstituted pyrazole derivatives has also resulted in compounds with good antifungal activity against Candida albicans. nih.gov The evaluation of antifungal activity is often quantified by determining the MIC, which is the lowest concentration of the compound that inhibits visible fungal growth. nih.gov

Compound/Derivative ClassFungal StrainMIC (μg/mL)Reference
Pyrazole Derivative (Compound 2)Aspergillus niger1 nih.gov
Nitrofuran-containing PyrazolesCandida albicansNot specified, "good activity" nih.gov
Pyrazole-3-carboxylic acid derivativesCandida tropicalisNot specified, "good inhibitory effects" meddocsonline.org
Pyrazole-3-carboxylic acid derivativesCandida parapsilosisNot specified, "good inhibitory effects" meddocsonline.org
Pyrazole-3-carboxylic acid derivativesCandida glabrataNot specified, "good inhibitory effects" meddocsonline.org

The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the development of new therapeutic agents, and pyrazole derivatives have emerged as a promising class of compounds. japsonline.com A number of studies have demonstrated the potent in vitro activity of pyrazole derivatives against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. japsonline.comeurjchem.com For example, a series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones showed significant activity, with some compounds exhibiting MICs as low as 1.64 µg/mL. eurjchem.com The nitro group, a key feature of the parent compound (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol, is particularly important in antitubercular drug design. Nitro-containing agents like delamanid (B1670213) and pretomanid (B1679085) are activated by a deazaflavin-dependent nitroreductase (Ddn) in mycobacteria, a mechanism that is essential for their therapeutic effect. nih.gov This highlights the potential of nitropyrazole scaffolds in developing new antitubercular drugs. nih.gov

Compound/Derivative ClassBacterial StrainMIC (μg/mL)Reference
4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-oneM. tuberculosis H37Rv1.66 eurjchem.com
4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamideM. tuberculosis H37Rv1.64 eurjchem.com
Novel Pyrazole Derivative (Compound 2)M. tuberculosis H37Rv2.9 cbijournal.com
Novel Pyrazole Derivative (Compound 5)M. tuberculosis H37Rv2.6 cbijournal.com
3,5-dinitrobenzylsulfanyl oxadiazolesM. tuberculosis~0.01 (0.03 µM) nih.gov

Anticancer and Antiproliferative Mechanisms

In addition to their antimicrobial properties, pyrazole-based compounds have been extensively studied for their potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines through diverse mechanisms of action. nih.govnih.gov

In vitro cytotoxicity assays are fundamental in cancer research for determining the concentration of a compound required to inhibit cell growth by 50%, known as the IC50 value. altogen.com A lower IC50 value generally indicates higher potency. Various pyrazole derivatives have shown significant cytotoxic effects against a range of human cancer cell lines. nih.gov For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives displayed potent cytotoxicity against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cells, with IC50 values in the low micromolar range. nih.gov Similarly, certain indolo–pyrazole derivatives grafted with thiazolidinone exhibited high cytotoxicity against melanoma cancer cells (SK-MEL-28), with one compound showing an IC50 value of 3.46 μM. nih.gov These assays, such as the MTT assay, measure the metabolic activity of cells as an indicator of cell viability following exposure to the test compound. altogen.com

Compound/Derivative ClassCancer Cell LineIC50 (μM)Reference
1,3,5-trisubstituted-1H-pyrazole (Compound 10b)MCF-7 (Breast)3.9 nih.gov
1,3,5-trisubstituted-1H-pyrazole (Compound 10c)MCF-7 (Breast)4.1 nih.gov
Indolo–pyrazole-thiazolidinone (Compound 6c)SK-MEL-28 (Melanoma)3.46 nih.gov
Indolo–pyrazole-thiazolidinone (Compound 6c)HCT-116 (Colon)9.02 nih.gov
Pyrazolic Chalcone (Compound 5c)Leukemia (K-562)< 0.04 - 11.4 (GI50) nih.gov
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide (Compound 4b)A549 (Lung)Potent, specific value not given nih.gov

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. nih.gov Many anticancer drugs exert their effect by inducing apoptosis in tumor cells. Pyrazole derivatives have been shown to trigger this process through various signaling pathways. The two main pathways are the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. nih.gov

Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have revealed their ability to target key regulators of apoptosis. nih.govrsc.org These compounds have been shown to inhibit the anti-apoptotic protein Bcl-2, which in turn promotes the activation of pro-apoptotic proteins like Bax. nih.govrsc.org This leads to the release of cytochrome c from the mitochondria, a key step in the intrinsic pathway. nih.gov Subsequently, initiator caspases activate executioner caspases, most notably caspase-3, which orchestrates the dismantling of the cell. nih.gov Furthermore, some of these pyrazole derivatives were found to activate the tumor suppressor protein p53 and induce DNA damage, evidenced by increased comet tail length in assays, suggesting they cause genotoxic stress that pushes the cancer cell towards apoptosis. nih.govrsc.org

Anti-inflammatory Activity Investigations

The pyrazole scaffold is a cornerstone in the development of anti-inflammatory agents, most notably exemplified by the COX-2 selective inhibitor Celecoxib. nih.govnih.gov The anti-inflammatory action of pyrazole derivatives is primarily attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). nih.govijpsjournal.combohrium.com By blocking these enzymes, they suppress the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov

In vitro and in vivo studies have consistently demonstrated the anti-inflammatory potential of this class of compounds. For instance, in carrageenan-induced paw edema models in rats, a standard assay for acute inflammation, various pyrazole derivatives have shown a significant reduction in edema, with some compounds achieving 65-80% inhibition at doses of 10 mg/kg. ijpsjournal.com One study highlighted a derivative, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, which exhibited superior anti-inflammatory activity compared to the standard drug Diclofenac sodium in a histamine-induced edema model. nih.gov

The mechanism often involves selective inhibition of COX-2, which is associated with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. nih.govbohrium.com Structure-activity relationship (SAR) studies have shown that substitutions on the pyrazole ring are crucial for both potency and selectivity. frontiersin.org Beyond enzyme inhibition, some pyrazole derivatives also modulate inflammatory pathways by suppressing the production of pro-inflammatory cytokines like IL-6 and downregulating transcription factors such as NF-κB. ijpsjournal.com

Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives
Compound TypeAssay/TargetResultReference
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 InhibitionIC₅₀ = 0.02 µM ijpsjournal.com
3,5-diarylpyrazoleCOX-2 InhibitionIC₅₀ = 0.95 µM frontiersin.org
Pyrazole-Thiazole Hybrid5-LOX InhibitionIC₅₀ = 0.12 µM ijpsjournal.com
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideHistamine-induced paw edemaBetter activity than Diclofenac sodium nih.gov

Antioxidant Properties and Radical Scavenging Assays

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. Pyrazole derivatives have emerged as potent antioxidants and radical scavengers. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used in vitro method to evaluate this activity, where the compound's ability to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically. mdpi.comnih.gov

Numerous studies have demonstrated the efficacy of pyrazole-containing compounds in the DPPH assay. researchgate.net For example, a series of novel thienyl-pyrazoles showed excellent DPPH scavenging, with compounds 5g and 5h exhibiting IC₅₀ values of 0.245 µM and 0.284 µM, respectively, which were superior to the standard antioxidant ascorbic acid (IC₅₀ = 0.483 µM). nih.gov Similarly, 1,3-disubstituted-1H-pyrazol-5-ols, which are analogues of the radical scavenger drug Edaravone, have also shown significant radical scavenging capacity. researchgate.net The antioxidant mechanism involves the pyrazole ring's ability to stabilize and delocalize the spare electron after donating a hydrogen atom. nih.gov

Beyond DPPH, the antioxidant potential of these derivatives has been confirmed in other assays, including nitric oxide (NO) and superoxide (B77818) radical scavenging assays. nih.gov Some compounds have also shown potent inhibition of enzymes involved in oxidative stress, such as 15-lipoxygenase (15-LOX). nih.gov

Table 2: DPPH Radical Scavenging Activity of Selected Pyrazole Derivatives
Compound/DerivativeDPPH Scavenging Activity (IC₅₀)Reference
Thienyl-pyrazole (5g)0.245 ± 0.01 µM nih.gov
Thienyl-pyrazole (5h)0.284 ± 0.02 µM nih.gov
Ascorbic Acid (Standard)0.483 ± 0.01 µM nih.gov
General Pyrazole DerivativeIC₅₀ = 10 µM ijpsjournal.com

Enzyme Inhibition Kinetics and Mechanistic Studies

The pyrazole scaffold is a versatile building block for designing potent enzyme inhibitors targeting a wide array of pathologies. mdpi.com The ability of the pyrazole ring to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, within enzyme active sites underpins its utility. nih.gov For example, pyrazole derivatives have been shown to inhibit α-amylase, an enzyme relevant to pancreatic conditions, with inhibitory efficacy increasing with concentration. ajchem-a.com

Arylamine N-acetyltransferases (NATs) are drug-metabolizing enzymes, with the NAT1 isoform being a potential therapeutic target in diseases of mitochondrial dysfunction and certain cancers. nih.gov Research has identified pyrazole derivatives as specific inhibitors of prokaryotic NAT enzymes. A study on a series of 3,5-diaryl-1H-pyrazoles, developed from a hit compound found to inhibit Mycobacterium tuberculosis growth, detailed their synthesis and inhibitory potencies against NAT. nih.gov This suggests that the pyrazole scaffold can be effectively utilized to design specific inhibitors for this enzyme class, offering potential avenues for developing novel therapeutics. nih.gov

Ion Channel Modulation and Electrophysiological Effects

Ion channels are critical regulators of cellular excitability, and their modulation represents a key strategy for therapeutic intervention in neurological and cardiovascular diseases. Pyrazole derivatives have been identified as effective modulators of several potassium channels. For instance, a series of (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides were discovered as novel activators of G protein-gated inwardly-rectifying potassium (GIRK1/2) channels, which are important effectors in GPCR signaling pathways in the brain. nih.gov

Small-conductance calcium-activated potassium (KCa2) channels are involved in regulating neuronal firing patterns. Positive modulators of these channels are being investigated for conditions like ataxia. A structure-activity relationship study of analogues of N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) demonstrated the potential of pyrazole-containing compounds to potentiate KCa2 channel activity. escholarship.org By systematically modifying the pyrazole-pyrimidine core, researchers found that replacing the cyclohexane (B81311) ring with more hydrophobic disubstituted phenyl groups improved the potency for potentiating the KCa2.2a channel while maintaining subtype selectivity over KCa2.3. escholarship.org These newly developed compounds were able to normalize the abnormal firing of cerebellar Purkinje cells in a mouse model of spinocerebellar ataxia type 2, highlighting their therapeutic potential. escholarship.org

Pharmacological Target Identification and Validation

The versatility of the pyrazole scaffold allows it to serve as a framework for ligands targeting a diverse array of molecular substrates, depending on the substituents. researchgate.net Target profile analysis reveals that pyrazole derivatives exhibit a class-selectivity toward protein kinases, making them highly important in the development of antitumor drugs. researchgate.net Marketed drugs containing the pyrazole moiety target a wide range of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes like COX-2. nih.govrsc.org

The identification of these targets often begins with high-throughput screening, followed by rational drug design and SAR studies to optimize potency and selectivity. frontiersin.org For example, the anti-inflammatory effects of many pyrazoles are validated by their confirmed interaction with COX-2, while their anticancer properties are often linked to the inhibition of specific kinases involved in cell cycle regulation. researchgate.netbohrium.com The ability of the pyrazole N-1 and N-2 atoms to act as hydrogen bond donors and acceptors, respectively, is a key feature that facilitates strong binding to receptor pockets. nih.gov This chemical adaptability ensures that the pyrazole ring will continue to be an attractive and privileged structure in the discovery of novel therapeutics for a multitude of diseases. researchgate.net

Structure Activity Relationship Sar Analysis of 1 Methyl 3 Nitro 1h Pyrazol 4 Yl Methanol Derivatives

Impact of Substitutions on the Pyrazole (B372694) Ring on Biological Activity

The substitution pattern on the pyrazole ring is a critical determinant of the biological activity of its derivatives. The atoms at positions 1, 3, 4, and 5 of the pyrazole ring are common sites for substitution, allowing for the fine-tuning of the molecule's physicochemical properties and its interactions with biological targets.

Role of the Nitro Group Position and its Electron-Withdrawing Effects

The presence and position of a nitro group on the pyrazole ring profoundly influence the compound's electronic properties and, consequently, its biological activity. The nitro group is a strong electron-withdrawing group, which can decrease the electron density of the pyrazole ring. nih.gov This alteration in electron distribution can significantly impact the binding affinity of the derivative to its biological target. nih.gov

In the case of (1-Methyl-3-nitro-1H-pyrazol-4-yl)methanol, the nitro group is located at the C3 position. The position of the nitro group is crucial, as different isomers can exhibit varied biological effects. researchgate.net For instance, the nitration of N-alkyl-4-bromopyrazoles can lead to products with nitration at the 3- and/or 5-positions, in addition to nitrodebromination products. researchgate.net The specific placement at C3 in the target compound, adjacent to the N2 atom, significantly influences the electronic environment of the ring. This electron-withdrawing effect can modulate the pKa of the molecule and its ability to participate in hydrogen bonding and other non-covalent interactions with a receptor. ias.ac.in Studies on nitazene (B13437292) derivatives have suggested that the nitro group can form crucial interactions, such as water-mediated hydrogen bonds and π-hole interactions with conserved amino acid residues like tyrosine within a receptor binding pocket. nih.gov

The electron-withdrawing nature of the nitro group at the C3 position can also influence the reactivity of the other positions on the pyrazole ring, potentially affecting metabolic stability and pharmacokinetic properties. The selectivity of biological activity in nitropyrazoles is often dependent on the interplay between the nitro group's position, the type and location of other substituents, and whether the compound is N-substituted. researchgate.net

Influence of the Hydroxymethyl Group on Ligand-Receptor Interactions

The hydroxymethyl group at the C4 position of this compound introduces a polar, hydrogen-bonding functionality that can play a pivotal role in ligand-receptor interactions. This group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen atom). The ability to form hydrogen bonds is a critical factor in the binding affinity and specificity of a ligand for its receptor. nih.gov

Effects of Alkyl and Aryl Substituents at N1 and Other Positions

Substitution at the N1 position of the pyrazole ring is a common strategy to modulate the pharmacological properties of its derivatives. In this compound, the N1 position is occupied by a methyl group. N-alkylation can influence several factors, including metabolic stability, lipophilicity, and the steric profile of the molecule.

Studies on pyrazole derivatives as cannabinoid receptor antagonists have highlighted the importance of a 2,4-dichlorophenyl substituent at the N1 position for potent and selective activity. elsevierpure.com This indicates that the nature of the substituent at N1 can have a significant impact on receptor binding and selectivity. In the context of CYP2E1 inhibitors, the introduction of a methyl group at the C3 or C4 position of the pyrazole ring led to a significant increase in binding affinity compared to the unsubstituted pyrazole. nih.gov However, the simultaneous presence of methyl groups at both C3 and C5 positions resulted in blocked binding, underscoring the importance of steric considerations. nih.gov

The N1-methyl group in the title compound prevents the formation of intermolecular hydrogen bonds that are possible in N-unsubstituted pyrazoles, which can affect its physical properties like melting point and solubility. globalresearchonline.net Furthermore, N-substitution can influence the regioselectivity of further reactions on the pyrazole ring. researchgate.net The introduction of larger aryl groups at the N1 position can lead to different biological activities, and their effects are often dependent on the specific biological target. For instance, in a series of pyrazole-based antimicrobial agents, a p-bromophenyl group at the N1 position was associated with high activity. nih.gov

Conformational and Steric Factors in Biological Recognition

In N-amino derivatives of nitropyrazoles, X-ray structural studies have revealed a non-planar structure and conformational lability, with intermolecular interactions playing a significant role in determining the crystal structure. researchgate.net This highlights that even small changes in substitution can lead to significant conformational alterations. The rotational freedom of the hydroxymethyl group at the C4 position and the orientation of the nitro group at the C3 position will be influenced by the presence of the N1-methyl group and any other substituents, collectively defining the molecule's steric profile.

Electronic Effects on Bioactivity Profiles

The electronic properties of the pyrazole ring and its substituents are fundamental to the bioactivity of its derivatives. The distribution of electron density within the molecule influences its reactivity, pKa, and its ability to engage in various non-covalent interactions with a biological target.

The pyrazole ring is an aromatic heterocycle with a π-electron system. ias.ac.in Substituents can either donate or withdraw electron density from this system, thereby modulating its electronic character. The nitro group at the C3 position of this compound is a potent electron-withdrawing group, which significantly reduces the electron density of the pyrazole ring. nih.gov This can enhance the acidity of any N-H protons (in the absence of N1-substitution) and influence the strength of hydrogen bonds. ias.ac.in

The N1-methyl group is generally considered to be a weak electron-donating group, which can slightly increase the electron density of the ring. The interplay between the electron-withdrawing nitro group and the electron-donating methyl group, along with the electronic influence of the hydroxymethyl group, creates a unique electronic profile for the molecule. This electronic distribution is a key determinant of its interaction with the specific amino acid residues in a receptor's binding site, which can be electron-rich or electron-poor.

QSAR (Quantitative Structure-Activity Relationship) studies on pyrazole derivatives often utilize electronic descriptors to correlate the chemical structure with biological activity, underscoring the importance of electronic effects in drug design. rjpbr.comnih.govej-chem.orghilarispublisher.com

Design Principles for Enhanced Efficacy and Selectivity

The design of novel pyrazole derivatives with enhanced efficacy and selectivity is guided by the principles of SAR. By systematically modifying the structure of a lead compound like this compound and evaluating the resulting changes in biological activity, key structural features required for optimal performance can be identified.

Several design strategies can be employed:

Scaffold Hopping and Isosteric Replacement: Replacing the pyrazole core with other heterocyclic systems or substituting functional groups with isosteres that have similar steric and electronic properties can lead to improved activity or pharmacokinetic profiles.

Bioisosteric Replacement of Functional Groups: For example, the hydroxymethyl group could be replaced with other hydrogen bond donors/acceptors like an amino or carboxyl group to probe the requirements of the receptor binding site.

Modification of Substituent Positions: Moving the nitro, hydroxymethyl, or other substituents to different positions on the pyrazole ring can help to map the topology of the binding site and identify more favorable interactions.

Introduction of Diverse Substituents: Introducing a variety of alkyl, aryl, or heterocyclic groups at different positions can explore new interaction points with the receptor and modulate properties like lipophilicity and metabolic stability.

Computational Modeling: Techniques like molecular docking and 3D-QSAR can provide insights into the binding mode of the ligands and help in the rational design of new derivatives with improved affinity and selectivity. semanticscholar.org These methods can predict how structural modifications will affect the interaction with the target protein.

By applying these design principles, it is possible to develop new derivatives of this compound with optimized biological activity for specific therapeutic applications.

Q & A

Q. Table 1. Comparative Reactivity of Pyrazole Derivatives

DerivativeNitro PositionReaction Rate (Suzuki Coupling)Reference
(1-Methyl-3-nitro-...)30.45 mmol/h
(1-Methyl-4-nitro-...)40.78 mmol/h

Q. Table 2. Crystallographic Parameters for Structural Refinement

SoftwareResolution (Å)R-factor (%)Disordered Groups Modeled
SHELXL0.984.1Nitro, Methyl
OLEX21.205.3Methanol

Key Recommendations

  • Synthesis : Prioritize regioselective nitration () and validate purity via orthogonal methods (HPLC + NMR) .
  • Structural Analysis : Use high-resolution crystallography () and computational modeling () to resolve steric/electronic effects .
  • Biological Profiling : Screen against kinase targets (e.g., GSK-3β) given structural similarity to inhibitors in .

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